3-(4-(2-methoxyethyl)-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole
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Overview
Description
3-(4-(2-methoxyethyl)-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, an indole moiety, and various substituents including a methoxyethyl group and a methylbenzylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(2-methoxyethyl)-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole typically involves multiple steps, starting from readily available precursors. One common approach includes the formation of the triazole ring through cyclization reactions, followed by the introduction of the indole moiety and other substituents. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-(2-methoxyethyl)-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
3-(4-(2-methoxyethyl)-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-(2-methoxyethyl)-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-(4-(2-methoxyethyl)-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole include:
- 7-(2-methoxyethyl)-3-methyl-8-((4-methylbenzyl)thio)-3,7-dihydro-1H-purine-2,6-dione
- 7-(2-methoxyethyl)-3-methyl-8-((3-methylbenzyl)thio)-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-[4-(2-methoxyethyl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4OS/c1-15-6-5-7-16(12-15)14-27-21-24-23-20(25(21)10-11-26-2)18-13-22-19-9-4-3-8-17(18)19/h3-9,12-13,22H,10-11,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBXLEIPJMCGSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NN=C(N2CCOC)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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